Aminoethanolpyrophosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminoethyl phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H9NO7P2/c3-1-2-9-12(7,8)10-11(4,5)6/h1-3H2,(H,7,8)(H2,4,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBNSQKMDIOJTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)OP(=O)(O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9NO7P2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187485 | |
| Record name | Pyrophosphorylethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33840-19-6 | |
| Record name | Pyrophosphorylethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033840196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrophosphorylethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context of Aminoethanolpyrophosphate Identification in Biological Systems
The identification of aminoethanolpyrophosphate is intrinsically linked to the groundbreaking work of Eugene P. Kennedy and his colleagues in the 1950s. Their research was pivotal in elucidating the de novo biosynthetic pathway of phosphatidylethanolamine (B1630911) (PE), a major phospholipid component of cellular membranes. uni.lunih.govresearchgate.netst-andrews.ac.uk This series of reactions is now famously known as the Kennedy pathway. uni.lunih.govresearchgate.netst-andrews.ac.uk
Prior to Kennedy's work, the precise mechanisms for the synthesis of major phospholipids (B1166683) like PE were not well understood. Through a series of meticulous experiments, primarily using rat liver preparations, Kennedy and Weiss first outlined the CDP-ethanolamine pathway in 1956. lsu.edu This pathway detailed the sequential steps required for the synthesis of PE from ethanolamine (B43304).
The discovery of this pathway inherently revealed the existence and necessity of its intermediates. One of these key intermediates is cytidine (B196190) diphosphate-ethanolamine (CDP-ethanolamine), which is formed from phosphoethanolamine and cytidine triphosphate (CTP). uni.lu The term "this compound" is a descriptive name for this very molecule, highlighting its constituent parts: an aminoethanol group linked to a pyrophosphate moiety, which is itself attached to cytidine. The historical identification of this compound is therefore not marked by a single "discovery" paper for the compound itself, but rather by the comprehensive elucidation of the metabolic pathway in which it plays an indispensable role.
The understanding of this pathway was a significant leap forward in biochemistry, providing a blueprint for how cells construct their membranes and highlighting the importance of nucleotide-activated intermediates in biosynthesis. nih.govnih.gov
Significance of Aminoethanolpyrophosphate in Fundamental Biological Processes
The significance of aminoethanolpyrophosphate lies in its central role in the synthesis of phosphatidylethanolamine (B1630911) (PE). PE is the second most abundant phospholipid in eukaryotic membranes, constituting over 50% of the total phospholipids (B1166683) along with phosphatidylcholine (PC). nih.govresearchgate.net These molecules are fundamental to the structure and function of all cellular membranes.
The synthesis of PE via the Kennedy pathway, and therefore the involvement of this compound, is crucial for numerous cellular functions:
Membrane Structure and Integrity: PE is essential for maintaining the physical properties of cellular membranes, including their fluidity and curvature, which are critical for the function of embedded proteins.
Cellular Signaling: The products of the Kennedy pathway, including PE, are involved in various signal transduction cascades within the cell. nih.gov
Organelle Function: Specific cellular compartments, such as mitochondria, have a high demand for PE, which is vital for their proper function. nih.gov
Disruptions in the Kennedy pathway and the availability of its intermediates can have profound consequences for cellular health and have been implicated in various disease states.
Overview of Aminoethanolpyrophosphate S Role As a Biochemical Intermediate or Analog
Elucidation of this compound Biosynthetic Routes
The precise de novo biosynthetic pathway for this compound is not extensively characterized in scientific literature. However, its chemical structure suggests a logical assembly from two well-known biological precursors: ethanolamine and pyrophosphate. The elucidation of its synthesis can be inferred by examining the established pathways for these constituent parts.
Precursor Utilization in this compound Synthesis
The formation of this compound fundamentally requires the availability of ethanolamine and an activated pyrophosphate donor.
Ethanolamine: In eukaryotes, the primary route for generating phosphorylated ethanolamine is the Kennedy pathway, also known as the CDP-ethanolamine pathway. cdnsciencepub.comfrontiersin.org This pathway commences with the phosphorylation of ethanolamine by ethanolamine kinase (EK). nih.govresearchgate.net Although cells can utilize exogenous ethanolamine, it is also produced endogenously. cdnsciencepub.com
Pyrophosphate (PPi): Inorganic pyrophosphate is a ubiquitous molecule in cells, often produced as a byproduct of reactions that consume ATP. ontosight.ai For instance, the synthesis of CDP-ethanolamine within the Kennedy pathway itself releases pyrophosphate. frontiersin.orgcloudfront.net PPi is also generated during glycogen (B147801) synthesis and other metabolic processes. cloudfront.netresearchgate.net Key enzymes like ectonucleotide pyrophosphatase/phosphodiesterase 1 (eNPP1) can produce extracellular pyrophosphate from ATP, which can then be transported or utilized. ahajournals.orgnih.gov
Enzymatic Steps in this compound Formation
While the specific enzyme that catalyzes the final condensation to form this compound is not definitively identified, the process can be hypothetically outlined based on known biochemical reactions.
Phosphorylation of Ethanolamine: The initial step is the ATP-dependent phosphorylation of ethanolamine to produce phosphoethanolamine, a reaction catalyzed by ethanolamine kinase (EK). nih.govresearchgate.net
Pyrophosphorylation: The subsequent and less-defined step would involve the transfer of a pyrophosphate group to ethanolamine. This could theoretically occur via a direct pyrophosphorylation of ethanolamine or by a transfer to phosphoethanolamine. The reaction would likely require an activated pyrophosphate donor, such as ATP, and be catalyzed by a specific, yet-to-be-characterized pyrophosphorylase.
The Kennedy pathway provides a close enzymatic parallel, where CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) activates phosphoethanolamine by transferring a CMP moiety from CTP, which results in the formation of CDP-ethanolamine and the release of pyrophosphate. researchgate.netnih.gov It is plausible that a related enzyme could catalyze a different reaction to yield this compound.
This compound as a Component of Isoprenoid Biosynthesis
This compound has been identified as a significant molecule in the study of isoprenoid biosynthesis, the pathway responsible for producing a vast array of essential molecules like cholesterol, steroid hormones, and carotenoids. Isoprenoids are all derived from two five-carbon building blocks: Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP). researchgate.netdntb.gov.ua
Interconversion Mechanisms with Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP)
The interconversion of IPP and its more electrophilic isomer, DMAPP, is a critical activation step in the synthesis of all isoprenoids. nih.gov This reversible isomerization is catalyzed by the enzyme IPP isomerase (IDI). nih.gov
Research has revealed that this compound (referred to as ethanol (B145695) amine pyrophosphate or EAPP in some studies) acts as a natural substrate analog that can bind to the active site of human IPP isomerase. ontosight.ai The crystal structure of human IPP isomerase complexed with EAPP has provided significant insights into the enzyme's catalytic mechanism. ontosight.ai This binding demonstrates that EAPP can occupy the same enzymatic pocket as IPP and DMAPP, suggesting a competitive interaction. The study of this interaction supports a catalytic mechanism involving protonation and deprotonation to isomerize the carbon-carbon double bond. nih.govontosight.ai
Functional Implications in Mevalonate (B85504) and Non-Mevalonate Pathways
There are two primary and distinct pathways for synthesizing IPP and DMAPP: the mevalonate (MVA) pathway and the non-mevalonate pathway (also known as the MEP pathway). cdnsciencepub.comdntb.gov.ua
Mevalonate (MVA) Pathway: This pathway operates in eukaryotes (including humans), archaea, and the cytosol of plants. researchgate.netdntb.gov.ua It begins with acetyl-CoA and proceeds through the key intermediate mevalonate. cdnsciencepub.com
Non-Mevalonate (MEP) Pathway: This pathway is found in most bacteria, green algae, and the plastids of plants. cdnsciencepub.comresearchgate.net It starts from pyruvate (B1213749) and glyceraldehyde 3-phosphate. jci.org
IPP isomerase is an essential enzyme in the MVA pathway, which exclusively produces IPP. nih.gov In the MEP pathway, the final step can produce both IPP and DMAPP, but IPP isomerase is still often present to balance the ratio of the two precursors for different biosynthetic needs. nih.gov
The functional implication of this compound arises from its ability to act as an analog for IPP/DMAPP. Its presence in cells could potentially modulate the activity of IPP isomerase. By competing with the natural substrates, EAPP could influence the rate of isoprenoid biosynthesis. This interaction makes it a valuable molecule for biochemical studies aimed at understanding the regulation of both the mevalonate and non-mevalonate pathways.
Role of this compound in Microbial Metabolism
The significance of this compound extends to the microbial world, largely because the isoprenoid biosynthesis pathways are essential for most bacteria. cdnsciencepub.com The non-mevalonate (MEP) pathway is a particularly attractive target for the development of new antibiotics because it is essential in many pathogens but absent in humans. cdnsciencepub.com
The discovery that the catalytic mechanism of IPP isomerase is conserved between humans and bacteria like Escherichia coli highlights the potential role of EAPP in microbial systems. ontosight.ai Its ability to bind to the active site of this crucial enzyme suggests it could act as a natural regulator or inhibitor of isoprenoid synthesis in bacteria.
Microorganisms utilize amino acids and related compounds for a wide range of functions, including nutrition, cell wall synthesis, and signaling. cdnsciencepub.com Amino acids can be metabolized as sources of energy or used as precursors for other essential molecules. While the specific metabolic fate of this compound in microbes is not well understood, its structural components—ethanolamine and pyrophosphate—are part of various microbial metabolic networks. researchgate.net The presence of EAPP could therefore impact microbial physiology by interfering with the production of essential isoprenoids, which are required for cell membrane maintenance, protein anchoring, and other vital functions. cdnsciencepub.comresearchgate.net
Compound and Enzyme Information
The following tables provide a summary of the key chemical compounds and enzymes discussed in this article.
Table 1: Key Compounds Mentioned
| Compound Name | Abbreviation | Role/Significance |
|---|---|---|
| This compound | EAPP | Substrate analog for IPP Isomerase. |
| Isopentenyl Diphosphate | IPP | Universal C5 precursor for isoprenoid biosynthesis. researchgate.net |
| Dimethylallyl Diphosphate | DMAPP | Isomer of IPP; the initial electrophile in isoprenoid synthesis. nih.gov |
| Ethanolamine | Precursor for phospholipids (B1166683) and this compound. cdnsciencepub.com | |
| Inorganic Pyrophosphate | PPi | High-energy molecule; precursor for this compound. ontosight.ai |
| Adenosine Triphosphate | ATP | Primary energy currency of the cell; source of phosphate (B84403)/pyrophosphate. ontosight.ai |
| Cytidine (B196190) Triphosphate | CTP | Energy source used in the Kennedy pathway. nih.gov |
| Phosphoethanolamine | Intermediate in the Kennedy pathway. researchgate.net | |
| CDP-Ethanolamine | Activated intermediate in phosphatidylethanolamine synthesis. cdnsciencepub.com |
Table 2: Key Enzymes Mentioned
| Enzyme Name | Abbreviation | Function | Pathway |
|---|---|---|---|
| Isopentenyl Diphosphate Isomerase | IDI | Interconverts IPP and DMAPP. nih.gov | MVA & MEP Pathways |
| Ethanolamine Kinase | EK | Phosphorylates ethanolamine. nih.gov | Kennedy Pathway |
| CTP:phosphoethanolamine cytidylyltransferase | Pcyt2 / ECT | Synthesizes CDP-ethanolamine. researchgate.net | Kennedy Pathway |
Association with Biosynthetic Gene Clusters in Prokaryotes
The synthesis and transfer of phosphoethanolamine onto cellular components in prokaryotes are orchestrated by specific sets of genes often organized into biosynthetic gene clusters (BGCs). These clusters ensure the coordinated expression of the necessary enzymes for the modification of cell surface molecules, particularly the lipid A component of lipopolysaccharide (LPS) in Gram-negative bacteria. nih.govnih.govrsc.org
The modification of lipid A with phosphoethanolamine is a key strategy for many pathogenic and commensal bacteria to alter their cell surface charge. nih.govrsc.org This alteration can lead to increased resistance against cationic antimicrobial peptides (CAMPs), which are part of the host's innate immune defense. rsc.org The addition of the positively charged ethanolamine group to the negatively charged phosphates of lipid A reduces the net negative charge of the outer membrane, thereby decreasing the binding affinity of CAMPs like polymyxin (B74138) B and colistin (B93849). nih.govrsc.org
Key genes and regulatory systems involved in this process are often co-located on the chromosome. A prominent example is the pmr locus (polymyxin resistance) found in various Gram-negative bacteria, including Salmonella species and Acinetobacter baumannii. nih.govresearchgate.net This locus can contain the gene pmrC (also known as eptA), which encodes the phosphoethanolamine transferase responsible for attaching pEtN to lipid A. nih.govrsc.org
The expression of these BGCs is tightly regulated, often by two-component regulatory systems that sense the external environment. The PmrA/PmrB system, for instance, is a sensor kinase/response regulator pair that can be activated by environmental signals such as low magnesium or the presence of sub-lethal concentrations of CAMPs. nih.gov Upon activation, PmrA induces the expression of the pmrC gene, leading to the modification of lipid A and enhanced bacterial survival. nih.gov In Brucella, the homolog of the lptA gene is involved in the addition of phosphoethanolamine to lipid A and contributes to polymyxin B resistance. nih.gov
Potential Involvement in Specific Microbial Pathways
The primary metabolic pathway involving phosphoethanolamine in prokaryotes is its incorporation into the cell envelope, specifically the modification of lipopolysaccharide (LPS) and the biosynthesis of phosphatidylethanolamine (PE), a major component of bacterial cell membranes. nih.govhmdb.ca
Lipid A Modification: As detailed above, the most well-characterized pathway is the covalent modification of lipid A. In Escherichia coli K-12 and Salmonella typhimurium, enzymes exist for modifying lipid A with phosphoethanolamine. nih.gov This modification is not essential for bacterial growth under standard laboratory conditions but is critical for virulence and survival within a host. grantome.com For example, in the probiotic E. coli strain Nissle 1917, the presence of phosphoethanolamine on its lipid A contributes to its resistance to CAMPs in the human gut, facilitating its colonization. rsc.org Similarly, in the pathogenic bacterium Acinetobacter baumannii, the addition of pEtN to lipid A, mediated by the PmrA/PmrB system, is a key mechanism of colistin resistance. nih.gov
Phosphatidylethanolamine Biosynthesis: O-phosphoethanolamine is a central precursor in the biosynthesis of phosphatidylethanolamine (PE), which constitutes a significant portion of the phospholipids in bacterial membranes. hmdb.canih.gov The synthesis of PE can occur via the Kennedy pathway, where ethanolamine is first phosphorylated by an ethanolamine kinase to produce phosphoethanolamine. nih.gov This is then activated by CTP to form CDP-ethanolamine, with the release of pyrophosphate. Finally, the phosphoethanolamine moiety is transferred to a diacylglycerol to form PE. nih.gov
Capsular Polysaccharide Modification: In some bacteria, ethanolamine phosphate is also a component of capsular polysaccharides (CPS). In Campylobacter jejuni, the CPS is modified with a D-glucuronamide moiety that can be formed from either ethanolamine phosphate or serinol phosphate. nih.gov A specific gene cluster is responsible for the biosynthesis of this modified sugar, which involves the action of a phosphatase in the final step. nih.gov
While a direct pathway for "this compound" is not described, the activation of phosphoethanolamine to CDP-ethanolamine in the Kennedy pathway does involve a pyrophosphate byproduct. nih.gov It is plausible that in some specific, yet to be fully characterized, biosynthetic contexts, an "this compound" or a similar pyrophosphorylated intermediate might exist transiently. However, the stable and functionally transferred molecule in the well-documented prokaryotic pathways is phosphoethanolamine.
Interaction with Isopentenyl Diphosphate Isomerase (IDI1)
Isopentenyl-diphosphate delta-isomerase 1 (IDI1) is an enzyme that plays a crucial role in the biosynthesis of isoprenoids. wikipedia.org It catalyzes the reversible isomerization of isopentenyl diphosphate (IPP) into its more reactive electrophilic isomer, dimethylallyl diphosphate (DMAPP). wikipedia.orgnih.gov This conversion is a fundamental, rate-limiting step in the production of a vast array of essential molecules, including cholesterol. nih.govcreative-biostructure.com
This compound has been identified as a ligand that binds to human IDI1. creative-biostructure.com Its structural similarity to the natural substrate, isopentenyl diphosphate (IPP), allows it to function as a substrate analog. Substrate analogs are compounds that mimic the natural substrate and can bind to the enzyme's active site. The pyrophosphate moiety is a key feature shared with the native substrates, facilitating recognition and binding within the catalytic pocket of IDI1. The study of such analogs is critical for understanding enzyme-substrate interactions and for the development of potential inhibitors. tennessee.edu The binding of this compound to IDI1 has been confirmed through X-ray crystallography, which has resolved the structure of the enzyme in complex with this ligand. creative-biostructure.com
Table 1: Interaction of this compound with IDI1
| Feature | Description | Source(s) |
|---|---|---|
| Enzyme | Isopentenyl-diphosphate delta-isomerase 1 (IDI1) | creative-biostructure.com, uniprot.org, wikipedia.org |
| Natural Substrates | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | nih.gov, wikipedia.org |
| Role of this compound | Substrate Analog / Ligand | creative-biostructure.com |
| Method of Confirmation | X-Ray Diffraction | creative-biostructure.com |
The binding of this compound to the active site of IDI1 provides valuable information about the enzyme's catalytic mechanism.
The isomerization mechanism of IDI1 is believed to proceed through a protonation/deprotonation sequence. wikipedia.org This involves the addition of a proton to the double bond of IPP, resulting in a transient carbocation intermediate, followed by the removal of a different proton to form DMAPP. wikipedia.org Crystallographic studies have identified key acidic residues, such as a glutamic acid and a cysteine, within the active site that are positioned to act as the proton donors and acceptors in this process. wikipedia.org When a substrate analog like this compound binds, it occupies the active site and interacts with these catalytic residues. This occupation can block the binding of the natural substrate, IPP, thereby inhibiting the essential proton transfer steps required for isomerization.
The binding of any ligand to an enzyme's active site typically induces or stabilizes a specific conformational state of the protein. The successful crystallization of the IDI1 enzyme in a complex with this compound demonstrates that the analog's presence facilitates a stable structural arrangement. creative-biostructure.com This bound conformation is crucial for analysis as it offers a static snapshot of the enzyme-ligand interactions, revealing the precise orientation of the analog within the active site and its proximity to key amino acid residues. These structural details are instrumental in understanding how the enzyme recognizes its substrate and how analogs can interfere with this process.
Mechanistic Insights into IDI1 Catalysis in the Presence of this compound
Ligand Binding to Transmembrane Transport Proteins
Beyond its interaction with metabolic enzymes, this compound has also been identified in complexes with transmembrane transport proteins, specifically those involved in nutrient uptake in bacteria.
This compound has been found to be associated with the FhuA protein in Escherichia coli, as revealed by several structural studies deposited in the Protein Data Bank. ebi.ac.ukrcsb.orgproteopedia.orgox.ac.ukox.ac.uk FhuA is a well-characterized TonB-dependent receptor located in the outer membrane of Gram-negative bacteria. rcsb.orgplos.orgbiocyc.org These receptors are responsible for the active transport of essential nutrients, most notably iron-siderophore complexes, across the outer membrane. plos.orgplos.org The transport process is energy-dependent, requiring interaction with the TonB protein complex in the periplasm. biocyc.orgplos.org
FhuA consists of a 22-stranded beta-barrel that forms a channel through the membrane, which is occluded by an N-terminal globular domain known as the "cork" or "plug". rcsb.orgplos.org The binding of a ligand, such as the siderophore ferrichrome, to the external side of the receptor induces conformational changes that are transmitted to the periplasmic side, signaling the loaded status to TonB and initiating transport. rcsb.org The presence of this compound within the crystal structure of FhuA indicates that it binds to this receptor, although its precise role—whether as a transported substrate, a fragment of a larger molecule, or a co-purified artifact—is defined by its context in these structural studies. rcsb.orgox.ac.ukox.ac.uk
Table 2: Association of this compound with FhuA Receptor
| Feature | Description | Source(s) |
|---|---|---|
| Protein | Ferric hydroxamate uptake receptor (FhuA) | rcsb.org |
| Protein Family | TonB-dependent Receptor | ebi.ac.uk, ox.ac.uk, plos.org |
| Organism | Escherichia coli | rcsb.org |
| Function | Active transport of ferric siderophores (e.g., ferrichrome) across the outer membrane. | rcsb.org, biocyc.org |
| Association | This compound is listed as a ligand in the crystal structure of FhuA. | rcsb.org, ox.ac.uk, 7] |
| PDB Entry Example | 1FCP, 2FCP | rcsb.org, proteopedia.org |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Acetoacetic Acid |
| This compound |
| Cholesterol |
| Dimethylallyl diphosphate (DMAPP) |
| Ferrichrome |
| Ferricrocin-iron |
| Isopentenyl diphosphate (IPP) |
| Nickel (II) Ion |
| 2-tridecanoyloxy-pentadecanoic acid |
Molecular Basis of Protein-Aminoethanolpyrophosphate Recognition in Transport Systems
The transport of phosphoethanolamine (PEA) and its derivatives across cellular membranes is a critical step for their metabolism and is mediated by specialized transport proteins. The molecular recognition of these substrates is dictated by the specific structural features of the transporters.
In many Gram-negative bacteria, phosphoethanolamine transferases, such as EptA, are responsible for modifying lipid A with PEA, a process that can confer resistance to certain antibiotics. nih.govfrontiersin.orgnih.gov EptA is an integral membrane protein composed of an N-terminal transmembrane domain and a C-terminal soluble periplasmic-facing domain. frontiersin.org The crystal structure of the soluble domain reveals a hydrolase-type fold with a zinc ion (Zn²⁺) at the active site, which is crucial for catalysis. frontiersin.org The recognition and binding of the PEA moiety from the donor substrate, phosphatidylethanolamine (PtdE), is governed by specific amino acid residues within this catalytic domain. frontiersin.org Structural studies of the full-length EptA from Neisseria meningitidis show a previously uncharacterized helical membrane domain connected to the periplasmic soluble domain by a helix that interacts with phospholipid head groups. pnas.org Conserved charged residues in a periplasmic loop are implicated in binding the lipid A substrate. pnas.org
In mammals, the transport of ethanolamine, a precursor for PEA, is not as well-characterized as that for choline (B1196258). However, recent studies have identified choline transporter-like proteins 1 and 2 (CTL1/SLC44A1 and CTL2/SLC44A2) as physiological ethanolamine transporters. biorxiv.org These proteins function as ethanolamine/proton antiporters at the plasma membrane and in mitochondria, facilitating the uptake and intracellular distribution of ethanolamine for PE synthesis via the Kennedy pathway. biorxiv.org
While a specific transporter for aminoethanol pyrophosphate itself is not extensively documented, the human thiamine (B1217682) pyrophosphate transporter (hTPPT), the product of the SLC44A4 gene, provides a model for how pyrophosphate-containing molecules are handled. The hTPPT is a glycoprotein, and N-linked glycosylation at multiple sites is essential for its proper function, likely by influencing protein conformation and interaction with its ligand. nih.gov This suggests that post-translational modifications may play a significant role in the function of transporters for other pyrophosphate-containing metabolites.
Broader Implications of this compound-Enzyme Kinetics
The kinetics of enzymes that metabolize phosphoethanolamine have significant implications for the regulation of major metabolic pathways, particularly the synthesis of phospholipids.
Allosteric Regulation in Branched Metabolic Pathways
The Kennedy pathway, which synthesizes phosphatidylethanolamine (PE) and phosphatidylcholine (PC), is a prime example of a branched metabolic pathway subject to intricate regulation. wikipathways.org Allosteric regulation is a key mechanism controlling the flow of metabolites through this pathway. numberanalytics.comnih.gov
A critical regulatory enzyme in the ethanolamine branch of this pathway is CTP:phosphoethanolamine cytidylyltransferase (Pcyt2 or ET). numberanalytics.comnih.govmdpi.com This enzyme catalyzes the conversion of phosphoethanolamine and CTP to CDP-ethanolamine and pyrophosphate. nih.govjci.org Pcyt2 is allosterically activated by its own substrate, phosphoethanolamine. numberanalytics.com This feed-forward activation ensures that an accumulation of the initial substrate in the pathway branch efficiently drives the synthesis of PE.
Furthermore, the end products of related pathways can exert allosteric control. For instance, CTP, a substrate for Pcyt2, is the end product of pyrimidine (B1678525) biosynthesis. High levels of CTP can act as a feedback inhibitor on enzymes in its own synthesis pathway, such as aspartate transcarbamoylase (ATCase), thereby coordinating nucleotide and phospholipid synthesis. aklectures.com The pyrophosphate (PPi) generated by Pcyt2 can also influence other enzymatic reactions, although its role as a specific allosteric regulator is less defined than its function as a substrate or product. researchgate.net In some systems, inositol (B14025) pyrophosphates (PP-InsPs) act as signaling molecules that allosterically regulate protein function, highlighting the potential for pyrophosphate-containing molecules to act as effectors. nih.gov
The table below summarizes key enzymes in related pathways and their known allosteric regulators.
| Enzyme | Pathway | Allosteric Activator(s) | Allosteric Inhibitor(s) |
| CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) | Kennedy Pathway (PE) | Phosphoethanolamine numberanalytics.com | - |
| Aspartate Transcarbamoylase (ATCase) | Pyrimidine Biosynthesis | ATP | CTP aklectures.com |
| Phosphofructokinase-1 | Glycolysis | AMP, Fructose-2,6-bisphosphate | ATP, Citrate |
This table provides examples of allosteric regulation in metabolic pathways related to the synthesis of precursors for or products of the Pcyt2 reaction.
Enzyme Isoform Specificity and Contributions to Flux Regulation
The existence of multiple enzyme isoforms provides another layer of metabolic regulation, allowing for tissue-specific or condition-dependent control of metabolic flux. Several key enzymes in phosphoethanolamine metabolism have distinct isoforms with different kinetic properties and regulatory responses.
CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) Pcyt2 exists as at least two isoforms, Pcyt2α and Pcyt2β, which arise from alternative splicing. nih.govmdpi.commerckmillipore.comresearchgate.net These isoforms have different phosphorylation patterns, which affects their activity and, consequently, PE synthesis. nih.govmerckmillipore.com
Pcyt2α is phosphorylated on two Protein Kinase C (PKC) consensus serine residues (Ser-215 and Ser-223) within a specific motif that is absent in the β isoform. nih.govmerckmillipore.com
Pcyt2β is specifically phosphorylated at the end of its first cytidylyltransferase domain. nih.govmerckmillipore.com
Phosphorylation by PKCα, PKCβI, and PKCβII increases the activity of Pcyt2α. nih.govmerckmillipore.com This isoform-specific regulation by PKC allows for differential control of PE synthesis in response to various signaling cascades. nih.govmerckmillipore.com
Phosphoethanolamine N-methyltransferase (PEAMT) In plants, PEAMT catalyzes the rate-limiting step in the de novo synthesis of phosphocholine (B91661) from phosphoethanolamine. nih.gov Wheat contains at least two PEAMT isoforms, TaPEAMT1 and TaPEAMT2, with distinct biochemical characteristics that allow them to function under different metabolic conditions. nih.gov
TaPEAMT1 is more sensitive to inhibition by phosphatidic acid (PA), a lipid second messenger involved in stress signaling. nih.gov
TaPEAMT2 has a four times higher specific activity than TaPEAMT1 and is less sensitive to product inhibition by S-adenosyl homocysteine, but more sensitive to inhibition by phosphocholine. nih.gov These differences suggest that the isoforms play non-redundant roles in regulating choline and phosphatidylcholine biosynthesis in response to environmental cues like cold stress. nih.gov
The kinetic and regulatory differences between these enzyme isoforms are summarized in the table below.
| Enzyme Isoform | Key Kinetic/Regulatory Property | Implication for Metabolic Flux |
| Pcyt2α | Phosphorylated and activated by Protein Kinase C (PKC) at Ser-215 and Ser-223. nih.govmerckmillipore.com | Allows for upregulation of phosphatidylethanolamine (PE) synthesis in response to signaling pathways that activate PKC. nih.gov |
| Pcyt2β | Lacks the PKC phosphorylation sites of the α isoform; has its own distinct phosphorylation sites. nih.govmerckmillipore.com | Suggests a different mode of regulation, allowing for fine-tuning of PE synthesis independent of certain PKC signals. nih.gov |
| TaPEAMT1 | Higher sensitivity to inhibition by phosphatidic acid (PA). nih.gov | Tightly controls phosphocholine synthesis under stress conditions that elevate PA levels. nih.gov |
| TaPEAMT2 | Higher specific activity; less sensitive to S-adenosyl homocysteine inhibition but more sensitive to phosphocholine inhibition. nih.gov | Enables a higher basal rate of phosphocholine synthesis but is more strongly feedback-inhibited by its immediate product. nih.gov |
Structural Biology of Aminoethanolpyrophosphate Complexes
High-Resolution Structural Determination of Aminoethanolpyrophosphate-Bound Enzymes
The precise atomic coordinates derived from X-ray crystallography offer a static yet detailed snapshot of the molecular interactions between this compound and its protein targets. These studies are fundamental to understanding the principles of molecular recognition and enzymatic catalysis.
Human isopentenyl diphosphate (B83284) isomerase (IPP isomerase) is a crucial enzyme in the biosynthesis of isoprenoids, catalyzing the interconversion of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov Crystallographic studies have successfully resolved the structure of human IPP isomerase I (hIPPI) in a complex with this compound (also referred to as ethanol (B145695) amine pyrophosphate, EAPP), a natural substrate analog. nih.gov These high-resolution structures reveal that the enzyme is a compact globular protein belonging to the α/β class. nih.govnih.gov The active site is located deep within the enzyme. wikipedia.org
One study unexpectedly captured the hIPPI structure containing EAPP, which provided significant insights into the enzyme's catalytic mechanism. nih.gov The binding of this analog helped to propose a model where a water molecule acts as the direct proton donor for the isomerization of IPP. nih.gov The structural data from these complexes have been deposited in the Protein Data Bank (PDB) and are critical for understanding the enzyme's function.
| Enzyme | Ligand | PDB Accession Code | Resolution (Å) | Key Structural Features |
|---|---|---|---|---|
| Human IPP Isomerase I (hIPPI) | This compound (EAPP) | 2ICJ | 1.7 | Complex reveals a substrate analog-bound conformation, suggesting a role for a water molecule in catalysis. nih.govnih.gov |
| Human IPP Isomerase I (hIPPI) | Isopentenyl Diphosphate (IPP) | 2ICK | 1.9 | Native substrate-bound structure, highlighting key catalytic residues. nih.gov |
Bacterial TonB-dependent receptors (TBDRs) are a family of proteins found in the outer membrane of Gram-negative bacteria that are responsible for the active transport of large and essential molecules such as iron-siderophore complexes and vitamin B12. core.ac.uknih.govwikipedia.org Structurally, these receptors share a conserved architecture consisting of two main domains: a 22-stranded antiparallel β-barrel that spans the outer membrane, and a globular "plug" or "cork" domain that fits inside the barrel. core.ac.uknih.govplos.org The plug domain acts as a gate, blocking the channel until a specific ligand binds to the receptor's extracellular surface. wikipedia.org
While numerous crystallographic structures of TBDRs complexed with their native ligands (e.g., ferrichrome, ferric enterobactin) have been determined, there are currently no publicly available high-resolution crystal structures specifically of a bacterial TonB-dependent receptor in complex with this compound. core.ac.uknih.gov However, the existing structural data for TBDRs provide a robust framework for understanding how they recognize and transport small, charged molecules. The binding sites are typically formed by residues on the extracellular loops of the β-barrel and the external face of the plug domain. nih.gov
| Receptor Example | Organism | Known Ligand(s) | General Structural Fold |
|---|---|---|---|
| FhuA | Escherichia coli | Ferrichrome, Albomycin | 22-stranded β-barrel with an N-terminal plug domain. core.ac.uknih.gov |
| FepA | Escherichia coli | Ferric enterobactin | 22-stranded β-barrel with an N-terminal plug domain. core.ac.uknih.gov |
| BtuB | Escherichia coli | Vitamin B12 | 22-stranded β-barrel with an N-terminal plug domain. nih.gov |
Analysis of this compound Binding Pockets and Active Sites
The active site of an enzyme is a specific region, typically a cleft or pocket, where the substrate binds and the chemical reaction is catalyzed. wikipedia.orgsaylor.org Analysis of this site in this compound-bound structures reveals the precise network of interactions responsible for molecular recognition and catalysis.
In human IPP isomerase, crystallographic and mutational studies have identified several indispensable amino acid residues that form the active site and directly participate in binding the pyrophosphate moiety and catalyzing the isomerization reaction. nih.gov The active site is characterized by the presence of specific catalytic residues that interact with opposite sides of the substrate. wikipedia.org
Key residues identified in the active site of human IPP isomerase include:
Cys87 and Glu149 : These are considered the primary catalytic residues. nih.govwikipedia.org The mechanism involves a protonation/deprotonation sequence, with the cysteine residue thought to initiate the reaction by protonating the double bond of the substrate. nih.govnih.gov
Tyr137 : This residue is also indispensable for the catalytic mechanism. nih.gov
Trp197 : This tryptophan residue plays a role in the catalytic mechanism, potentially by influencing the conformation of Cys87. nih.gov Additionally, a tryptophan (W161 in another isomerase structure) has been implicated in stabilizing the transient carbocation intermediate formed during the reaction through quadrupole-charge interactions with its indole (B1671886) ring. nih.gov
These residues, through a network of hydrogen bonds and electrostatic interactions, precisely orient the substrate for catalysis. nih.govwikipedia.org
| Enzyme | Key Residue | Proposed Function in Interaction/Catalysis |
|---|---|---|
| Human IPP Isomerase | Cys87 | Initiates the isomerization reaction via protonation of the substrate. nih.govnih.gov |
| Human IPP Isomerase | Glu149 | Acts as a catalytic acid/base in the proton transposition. nih.gov |
| Human IPP Isomerase | Tyr137 | Essential for the catalytic mechanism. nih.gov |
| Human IPP Isomerase | Trp197 | Contributes to the catalytic mechanism, possibly by positioning other key residues. nih.gov |
Divalent metal ions are essential cofactors for many enzymes that act on phosphorylated substrates, including IPP isomerase. nih.govnih.gov These metal ions can play multiple roles, including structural stabilization, substrate binding and orientation, and direct participation in catalysis by acting as Lewis acids or stabilizing developing negative charges. nih.govresearchgate.netnih.gov
In human IPP isomerase, a divalent metal ion, typically Mg²⁺ or Mn²⁺, is located in the active site and is crucial for both structural integrity and catalytic activity. nih.govnih.govnih.gov Structural studies of IPP isomerase show a metal-binding site with a distorted octahedral geometry. nih.gov This site is formed by the side chains of several conserved amino acid residues. The metal ion coordinates directly with the pyrophosphate moiety of the substrate, helping to neutralize its negative charge and position it correctly for the reaction. nih.gov Specifically, one of the glutamate (B1630785) residues involved in catalysis (E116 in E. coli IPP isomerase) is part of the metal coordination sphere, highlighting the intimate link between the metal cofactor and the catalytic machinery. nih.gov The selectivity for different metal ions can also influence the enzyme's catalytic efficiency. nih.gov
| Enzyme | Metal Ion | Coordinating Residues (in E. coli model) | Function |
|---|---|---|---|
| IPP Isomerase | Mg²⁺, Mn²⁺ | Histidines, Glutamates | Structural role in maintaining active site conformation. nih.gov |
| IPP Isomerase | Mg²⁺, Mn²⁺ | Histidines, Glutamates | Catalytic role in binding the pyrophosphate group, stabilizing charge, and orienting the substrate. nih.govnih.gov |
Conformational Dynamics and Protein Plasticity upon this compound Association
The binding of a ligand to a protein is often not a simple lock-and-key event but a dynamic process that can involve significant conformational changes in the protein, a concept known as induced fit. nih.govnih.gov These changes can range from small side-chain rearrangements to large-scale domain movements that are essential for catalysis and function. nih.govmdpi.com
In human IPP isomerase, comparison of the apo (unbound) and ligand-bound structures reveals notable conformational changes. nih.gov A flexible N-terminal α-helix that is absent in the E. coli homolog covers the active site pocket, suggesting it may function as a gate, controlling substrate entry and product release. nih.gov Furthermore, substrate binding appears to induce conformational shifts within the active site itself, likely positioning the catalytic residues optimally for the reaction. nih.gov This plasticity is a key feature of many enzymes, allowing them to bind substrates effectively and create a protected environment for the chemical transformation. nih.govscilit.com
Similarly, bacterial TonB-dependent receptors undergo significant conformational changes upon ligand binding. core.ac.uk These allosteric transitions are propagated from the extracellular binding site, through the plug domain, to the periplasmic side of the membrane. core.ac.ukresearchgate.net This signals the occupancy of the receptor and initiates the interaction with the TonB protein complex, which provides the energy for transport. nih.govresearchgate.net The unwinding of a "switch helix" in the plug domain is a key part of this transmembrane signaling mechanism. researchgate.net These dynamics highlight the protein plasticity required for both substrate recognition and the subsequent energy-dependent transport process.
Ligand-Induced Conformational Shifts
The interaction between a ligand like this compound and a protein is a dynamic process that often results in significant structural changes in the protein. This phenomenon, known as induced fit, is a cornerstone of molecular recognition and enzymatic catalysis. While direct structural studies of this compound in complex with its target proteins are not extensively documented, the principles of ligand-induced conformational shifts can be inferred from studies of enzymes that bind structurally similar pyrophosphate-containing molecules.
Many enzymes that utilize substrate binding energy to drive conformational changes adopt a resting state that has weak interactions with the bound substrate. These interactions strengthen only after a substrate-driven conformational change, which can lead to the formation of a caged substrate complex. This caging provides a stable environment for the enzymatic transition state. nih.gov This model suggests that a protein binding this compound would likely undergo a conformational change to create a more tightly bound, active state.
The binding of a ligand typically involves a network of non-covalent interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces. The pyrophosphate moiety, with its high negative charge, is a significant contributor to these binding interactions. The energy from these interactions can be used to overcome the energetic cost of conformational changes, shifting the protein from an inactive to an active state.
Table 1: Key Residues in Phosphate (B84403)/Pyrophosphate Binding
| Residue Type | Role in Binding |
|---|---|
| Glycine | Often found at helix-type binding sites, providing flexibility. nih.gov |
| Arginine | Frequently involved in both helix and non-helix binding sites due to its positively charged side chain that can interact with the negatively charged phosphate groups. nih.gov |
| Lysine | Another positively charged residue that can form salt bridges with the pyrophosphate moiety. |
| Threonine | Its hydroxyl group can act as a hydrogen bond donor or acceptor. nih.gov |
| Serine | Similar to threonine, its hydroxyl group participates in hydrogen bonding. nih.gov |
| Tyrosine | Its aromatic ring and hydroxyl group can be involved in stacking and hydrogen bonding interactions. nih.gov |
| Histidine | Its imidazole (B134444) ring can be protonated, allowing for electrostatic interactions, and can also participate in hydrogen bonding. nih.gov |
Structural Homologies and Evolutionary Conservation of Binding Sites
The binding sites for crucial biological molecules are often conserved throughout evolution, reflecting their fundamental importance. For enzymes that interact with pyrophosphate-containing ligands, the active site architecture shows a remarkable degree of conservation across different species.
The conservation of binding sites is not limited to the specific amino acid sequence but also extends to the three-dimensional arrangement of the residues. This structural conservation ensures that the precise geometry required for ligand binding and catalysis is maintained. For instance, in many FAD-binding proteins, the pyrophosphate moiety of FAD binds to the most strongly conserved sequence motif, highlighting the critical role of pyrophosphate binding in molecular recognition.
The evolutionary conservation of these binding sites can be a powerful tool for identifying and characterizing new proteins that may interact with this compound. By searching for conserved sequence motifs and structural folds known to bind pyrophosphate and ethanolamine (B43304) moieties, it is possible to predict potential protein targets.
Table 2: Conserved Motifs in Pyrophosphate-Binding Proteins
| Motif | Enzyme Family | Function |
|---|---|---|
| SGGKDS | PP-loop ATP pyrophosphatase | Binds ATP for substrate adenylylation. researchgate.net |
| GxGxxG(x17)E | Glutathione reductase | FAD-binding motif. |
| GXGYIAX18RX5R | Glutathione reductase | NADPH-binding motif. |
The study of structural homologies and evolutionary conservation provides a framework for understanding how proteins that bind this compound may have evolved and how their function is maintained across different species. The consistent presence of specific residues and structural arrangements in pyrophosphate-binding sites points to a convergent evolutionary strategy for the recognition of this important chemical group.
Theoretical and Computational Investigations of Aminoethanolpyrophosphate
Molecular Docking and Dynamics Simulations of Aminoethanolpyrophosphate Binding
Molecular docking and dynamics simulations are cornerstones of computational biochemistry, used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method evaluates various possible binding poses and scores them based on their energetic favorability. For this compound, docking studies could be employed to identify potential protein targets and elucidate the specific molecular interactions that stabilize the ligand-protein complex.
Key interactions typically involve hydrogen bonds, electrostatic interactions with the charged pyrophosphate group, and van der Waals forces. For instance, docking this compound into the active site of a kinase or a transferase enzyme would reveal which amino acid residues are critical for recognition and binding. The scoring functions used in docking algorithms provide an estimate of the binding affinity (e.g., in kcal/mol), which helps in ranking potential inhibitors or substrates. In a hypothetical docking study of this compound against an enzyme such as ethanolamine-phosphate cytidylyltransferase, the predicted interactions would highlight the crucial role of the pyrophosphate moiety in anchoring the molecule within the active site.
Table 1: Illustrative Molecular Docking Results for this compound with a Putative Kinase Target This table presents hypothetical data for illustrative purposes.
| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|
| 1 | -8.5 | Lys72, Arg150, Mg2+ | Electrostatic, Hydrogen Bond |
| 2 | -7.9 | Ser45, Thr110 | Hydrogen Bond |
| 3 | -7.2 | Val40, Leu98 | Hydrophobic |
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. An MD simulation would start with the best-predicted docking pose of this compound within its target protein. Over the course of the simulation (typically nanoseconds to microseconds), it would be possible to observe the stability of the initial binding pose, the mobility of the ligand within the binding pocket, and any conformational changes induced in the protein upon ligand binding.
Table 2: Illustrative Summary of a 100 ns Molecular Dynamics Simulation of an this compound-Enzyme Complex This table presents hypothetical data for illustrative purposes.
| Simulation Parameter | Result | Interpretation |
|---|---|---|
| Protein RMSD | 1.5 ± 0.3 Å | The protein structure is stable after initial equilibration. |
| Ligand RMSD | 0.8 ± 0.2 Å | The ligand remains stably bound in its initial pose. |
| Persistent Hydrogen Bonds | Arg150, Ser45 | These residues are critical for anchoring the ligand. |
| Ligand Mobility | Low | The pyrophosphate group shows minimal movement, indicating a strong anchor point. |
Quantum Mechanical Studies on this compound Reactivity
To understand chemical reactions, such as those catalyzed by enzymes, a more detailed level of theory is required than the classical mechanics used in MD. Quantum mechanical (QM) methods are essential for describing the changes in electronic structure that occur during bond formation and breakage.
QM calculations can determine the distribution of electrons within the this compound molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is fundamental to predicting its reactivity. For enzymatic reactions involving this compound, such as the transfer of the phosphoethanolamine group or the hydrolysis of the pyrophosphate, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed. nih.gov In this approach, the reacting parts of the molecule and the enzyme's active site are treated with high-level QM, while the rest of the protein and solvent are treated with classical MM. nih.gov This allows for the calculation of reaction energy profiles, providing the activation energy barriers that determine the reaction rate. nih.gov
Enzymatic reactions proceed through a series of short-lived, high-energy structures known as transition states and intermediates. nih.gov QM and QM/MM calculations are uniquely capable of characterizing the geometry and energy of these transient species. For a reaction involving this compound, such as a phosphoryl transfer, computational studies could identify and validate the existence of a pentacovalent phosphorane intermediate, a common feature in such mechanisms. nih.gov By mapping the entire reaction pathway, these studies can provide a detailed, step-by-step mechanism of catalysis, explaining how the enzyme achieves its remarkable rate acceleration.
Table 3: Hypothetical Reaction Intermediates and Energies for Enzymatic Hydrolysis of this compound This table presents hypothetical data for illustrative purposes based on known phosphoryl transfer mechanisms.
| Reaction Step | Structure | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant Complex | Enzyme-Substrate Complex | 0.0 |
| Transition State 1 | Pentacovalent Phosphorane | +15.2 |
| Intermediate | Cleaved Pyrophosphate | -5.6 |
| Transition State 2 | Product Release | +10.1 |
| Product Complex | Enzyme-Product Complex | -12.8 |
Metabolic Flux Analysis and Network Modeling Incorporating this compound
Metabolic flux analysis (MFA) is a powerful systems biology technique used to quantify the rates (fluxes) of metabolic reactions within a cell. wikipedia.org It relies on a stoichiometric model of the metabolic network and experimental data, often from isotopic labeling experiments.
If this compound is a cellular metabolite, it would be incorporated into a genome-scale metabolic network model. Such models represent the collective set of metabolic reactions occurring in an organism. wikipedia.orgmdpi.com For instance, this compound could be an intermediate in phospholipid biosynthesis, related to the well-known Kennedy pathway where phosphoethanolamine is a precursor to phosphatidylethanolamine (B1630911). mdpi.comnih.gov
By integrating experimental data, MFA could determine the rate of production and consumption of this compound under various physiological conditions. This would allow researchers to understand the compound's role in the broader metabolic landscape. For example, in cancer cells, which often exhibit altered phospholipid metabolism, MFA could reveal whether the flux through pathways involving this compound is up- or down-regulated. nih.gov This quantitative understanding is crucial for identifying metabolic bottlenecks and potential targets for therapeutic intervention.
Table 4: Illustrative Metabolic Flux Data for a Pathway Involving this compound This table presents hypothetical data for illustrative purposes.
| Metabolic Pathway | Flux in Normal Cells (relative units) | Flux in Cancer Cells (relative units) | Interpretation |
|---|---|---|---|
| Ethanolamine (B43304) -> Phosphoethanolamine | 100 | 180 | Upregulation of the initial step. |
| Phosphoethanolamine -> this compound | 50 | 35 | Potential bottleneck or pathway shift. |
| This compound -> Phosphatidylethanolamine | 50 | 35 | Downstream synthesis is affected. |
| Phosphoethanolamine -> CDP-Ethanolamine | 50 | 145 | Flux is rerouted through an alternative pathway. |
Systems-Level Understanding of this compound Pathways
A systems-level understanding of the pathways involving phosphoethanolamine requires a comprehensive view of the interconnected reactions and regulatory mechanisms governing the synthesis of phosphatidylethanolamine. The CDP-ethanolamine branch of the Kennedy pathway is the main focus, which proceeds in three enzymatic steps. nih.gov
The pathway begins with the phosphorylation of ethanolamine to phosphoethanolamine by ethanolamine kinase. nih.gov Subsequently, the key regulatory enzyme, CTP:phosphoethanolamine cytidylyltransferase (Pcyt2), catalyzes the formation of CDP-ethanolamine from phosphoethanolamine and CTP, releasing pyrophosphate. mdpi.comwikipedia.org This step is considered the rate-limiting reaction in this pathway. frontiersin.org The final step involves the action of CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase, which synthesizes phosphatidylethanolamine from CDP-ethanolamine and diacylglycerol. wikipedia.org
Computational and kinetic modeling efforts have been employed to understand the dynamics and regulation of this pathway at a systems level. One such study conducted a kinetic model analysis of phosphatidylethanolamine biosynthesis in rat liver, providing valuable insights into the metabolic fluxes of the pathway. researchgate.net This type of modeling helps in quantifying the flow of metabolites through the pathway and identifying potential control points.
The regulation of the CDP-ethanolamine pathway is intricate and involves feedback mechanisms and crosstalk with other lipid synthesis pathways. For instance, in certain cellular contexts, a deficiency in the mitochondrial pathway for PE synthesis (via phosphatidylserine (B164497) decarboxylation) leads to a compensatory upregulation of the CDP-ethanolamine pathway, highlighting the robust homeostatic control of PE levels. nih.gov Systems biology approaches aim to capture these complex interactions to create a holistic model of PE metabolism.
A key aspect of the systems-level understanding is the channeling of intermediates. researchgate.net Kinetic analyses have suggested that metabolites derived from exogenous ethanolamine may be preferentially utilized in the CDP-ethanolamine pathway, indicating that the enzymes of this pathway might be organized in a way that facilitates the efficient transfer of substrates without releasing them into the general cellular pool. researchgate.net
Interactive Data Table: Kinetic Model of the CDP-Ethanolamine Pathway in Rat Liver
The following table presents data from a kinetic model of phosphatidylethanolamine (PtdE) biosynthesis, illustrating the metabolic fluxes at different steps of the CDP-ethanolamine pathway.
| Metabolic Step | Reactant(s) | Product(s) | Enzyme | Metabolic Flux (μmol/h/g of liver) |
|---|---|---|---|---|
| Phosphorylation of Ethanolamine | Ethanolamine, ATP | Phosphoethanolamine, ADP | Ethanolamine Kinase | 0.45 |
| Formation of CDP-Ethanolamine | Phosphoethanolamine, CTP | CDP-Ethanolamine, Pyrophosphate | CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) | 0.38 |
| Synthesis of Phosphatidylethanolamine | CDP-Ethanolamine, Diacylglycerol | Phosphatidylethanolamine, CMP | CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase | 0.38 |
Computational Prediction of Pathway Perturbations
Computational modeling is a powerful tool for predicting how metabolic pathways will respond to various perturbations, such as genetic mutations leading to enzyme deficiencies or changes in the availability of substrates. These in silico predictions can guide further experimental investigations and provide insights into disease mechanisms.
Flux Balance Analysis (FBA) is a computational method that can be used to predict metabolic flux distributions in genome-scale models of metabolism. nih.gov By applying constraints based on known stoichiometry and substrate uptake rates, FBA can simulate the metabolic state of a cell under different conditions. An extension of this method, ΔFBA, is designed to predict alterations in metabolic flux between two conditions, such as a wild-type versus a genetically perturbed state, by integrating differential gene expression data. nih.govbiorxiv.org This approach could be applied to predict the metabolic rewiring that occurs in response to a perturbation in the CDP-ethanolamine pathway.
Another computational approach involves the use of kinetic models. These models, which incorporate enzyme kinetics, can provide more detailed predictions about the dynamic behavior of the pathway in response to perturbations. For instance, a kinetic model could simulate the time-course of metabolite concentrations following a sudden change in the availability of ethanolamine or after the inhibition of a specific enzyme in the pathway.
While specific, large-scale computational perturbation analyses for the CDP-ethanolamine pathway are not extensively detailed in the available literature, the principles of such analyses are well-established in the field of systems biology. plos.org These models are invaluable for understanding the robustness and vulnerabilities of metabolic networks.
Interactive Data Table: Predicted Effects of Pcyt2 Deficiency
This table outlines the computationally predictable consequences of a perturbation in the form of reduced CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) activity on the CDP-ethanolamine pathway.
| Metabolite | Predicted Change in Concentration | Downstream Consequence |
|---|---|---|
| Phosphoethanolamine | Increase | Accumulation of pathway substrate |
| CDP-Ethanolamine | Decrease | Reduced substrate for PE synthesis |
| Diacylglycerol | Increase | Shunting towards triglyceride synthesis |
| Phosphatidylethanolamine | Decrease | Impaired membrane biosynthesis |
| Triglycerides | Increase | Potential for lipid accumulation |
Emerging Research Directions for Aminoethanolpyrophosphate
Exploration of Undiscovered Biological Roles of Aminoethanolpyrophosphate
A comprehensive review of existing scientific literature and databases yields minimal information on the established or putative biological roles of this compound. While its presence as a ligand in certain crystallized proteins suggests a potential role in enzymatic reactions or cellular signaling, the specific pathways and physiological consequences of these interactions are not documented. Future research would hypothetically need to focus on identifying its metabolic origins, its potential interactions with a broader range of proteins, and its downstream effects on cellular processes. Techniques such as metabolomics, proteomics, and genetic screening could be employed to elucidate its function.
Investigation of this compound in Cross-Kingdom Interactions
The role of small molecules in mediating interactions between different biological kingdoms, such as between bacteria, fungi, and their hosts, is a rapidly growing field of study. These interactions can be symbiotic, pathogenic, or commensal in nature. However, there is currently no published research specifically implicating this compound as a signaling molecule or a metabolic byproduct involved in such cross-kingdom communication. Investigating this potential would require sophisticated co-culture systems and analytical techniques to detect and quantify the compound in the context of these complex biological communities.
Development of Novel Research Probes and Analogs Based on this compound Structure
The development of chemical probes and structural analogs is a critical step in understanding the function of a novel biomolecule. These tools can be used to visualize the molecule's localization within cells, identify its binding partners, and modulate its activity. The design of such probes for this compound would be contingent on a foundational understanding of its chemical properties and biological targets, which is currently lacking. Future efforts in this area would first require the chemical synthesis of this compound and its derivatives, followed by their characterization and application in biological systems.
Q & A
How can experimental design frameworks like PICOT or FINER be applied to optimize the synthesis of Aminoethanolpyrophosphate?
To optimize synthesis, use the PICOT framework to define:
- Population/Problem : Reaction parameters (e.g., temperature, pH, catalyst concentration).
- Intervention : Adjusting molar ratios of precursors (e.g., ethanolamine and pyrophosphate).
- Comparison : Baseline synthesis efficiency vs. modified conditions.
- Outcome : Yield percentage, purity (HPLC/NMR validation), and reaction time reduction.
- Time : Duration of kinetic studies or stability assessments.
The FINER criteria ensure the question is feasible (lab resources), novel (e.g., novel catalysts), and ethically aligned with green chemistry principles .
What analytical techniques are validated for assessing this compound purity, and how should they be implemented?
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 7.0) at 1.0 mL/min, detecting at 210 nm .
- Nuclear Magnetic Resonance (NMR) : Compare P and H spectra against reference standards to identify impurities (e.g., unreacted pyrophosphate) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
Data Interpretation : Calibration curves for quantification must follow USP guidelines, with R ≥ 0.995 .
How should researchers resolve contradictions in kinetic data related to this compound’s enzymatic inhibition?
- Replicate Experiments : Conduct triplicate trials under controlled conditions to rule out procedural variability.
- Error Analysis : Calculate standard deviations and confidence intervals; use ANOVA to identify significant outliers .
- Mechanistic Reassessment : Apply computational models (e.g., molecular docking) to validate binding affinity hypotheses if experimental values conflict with theoretical predictions .
What computational strategies are effective for predicting this compound’s interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-protein interactions over 100-ns trajectories.
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Validation : Cross-reference computational results with experimental SPR (Surface Plasmon Resonance) binding assays .
What protocols ensure safe storage and handling of this compound in laboratory settings?
- Storage : Keep in airtight containers at -20°C, desiccated to prevent hydrolysis.
- Handling : Use nitrile gloves and fume hoods; refer to SDS guidelines for spill management (neutralize with 10% sodium bicarbonate) .
How can thermodynamic stability studies of this compound be structured under varying pH conditions?
- Experimental Design : Use a buffered solution series (pH 2–12) and monitor degradation via UV-Vis spectroscopy at 260 nm.
- Data Analysis : Calculate Gibbs free energy () changes using the Arrhenius equation.
- Statistical Rigor : Apply time-series regression to assess pH-dependent decomposition rates .
Which spectroscopic methods are optimal for elucidating this compound’s structure?
- X-ray Crystallography : Resolve crystal lattice parameters (e.g., space group P2/c) for absolute configuration confirmation.
- FT-IR Spectroscopy : Identify functional groups (e.g., P-O-P stretches at 1250 cm) .
What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism.
- EC Calculation : Apply bootstrap resampling (≥1000 iterations) to estimate confidence intervals .
How can calibration curves for this compound quantification be validated?
- Linearity : Test 5–7 concentrations across the expected range (e.g., 0.1–10 µg/mL).
- Precision : Intra-day and inter-day RSD should be <2% .
- LOD/LOQ : Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) .
What methodologies integrate multi-omics data to study this compound’s metabolic impact?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
